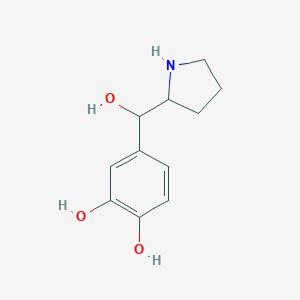
4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol, also known as 4-HO-PMED, is a chemical compound that belongs to the class of phenethylamines. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various medical conditions.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. It has been found to bind to the serotonin and dopamine transporters, which are responsible for the reuptake of these neurotransmitters. By inhibiting their reuptake, 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol increases the levels of serotonin and dopamine in the synaptic cleft, which can lead to an improvement in mood and a reduction in anxiety.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol can have a range of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. Additionally, it has been found to have antioxidant properties and can reduce the levels of reactive oxygen species (ROS) in the body. 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol has also been found to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol is its potential therapeutic applications. It has been found to have neuroprotective, anti-inflammatory, and antidepressant properties, which make it a promising candidate for the treatment of various medical conditions. Additionally, the synthesis method for 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol has been optimized and can be performed on a large scale, making it suitable for industrial applications.
However, there are also some limitations to using 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol in lab experiments. One of the main limitations is the lack of knowledge about its long-term effects. While studies have shown that it has potential therapeutic benefits, more research is needed to fully understand its safety profile. Additionally, the mechanism of action of 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol is not fully understood, which makes it difficult to predict its effects on different biological systems.
Direcciones Futuras
There are many potential future directions for research on 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol. One possible direction is to study its effects on different medical conditions, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol and its long-term effects. Finally, there is a need for more research on the synthesis method for 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol, with a focus on optimizing it for industrial applications.
Conclusion:
In conclusion, 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol is a chemical compound with potential therapeutic applications. It has been found to have neuroprotective, anti-inflammatory, and antidepressant properties, which make it a promising candidate for the treatment of various medical conditions. While there are some limitations to using 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol in lab experiments, there are also many potential future directions for research. Overall, 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol is an exciting area of research with the potential to improve the lives of many people.
Métodos De Síntesis
The synthesis of 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol involves the reaction of 4-hydroxybenzaldehyde with pyrrolidine and formaldehyde in the presence of a catalyst. The resulting product is then reduced with sodium borohydride to obtain 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol. This synthesis method has been optimized and can be performed on a large scale, making it suitable for industrial applications.
Aplicaciones Científicas De Investigación
4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective properties and can protect against oxidative stress-induced damage in neuronal cells. Additionally, it has been found to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the body. Studies have also shown that 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol has potential as an antidepressant and anxiolytic agent. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood and anxiety.
Propiedades
Número CAS |
108930-01-4 |
|---|---|
Nombre del producto |
4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol |
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
4-[hydroxy(pyrrolidin-2-yl)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H15NO3/c13-9-4-3-7(6-10(9)14)11(15)8-2-1-5-12-8/h3-4,6,8,11-15H,1-2,5H2 |
Clave InChI |
HMPMOARFRTVSLN-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)C(C2=CC(=C(C=C2)O)O)O |
SMILES canónico |
C1CC(NC1)C(C2=CC(=C(C=C2)O)O)O |
Sinónimos |
1,2-Benzenediol, 4-(hydroxy-2-pyrrolidinylmethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate](/img/structure/B26947.png)
![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)
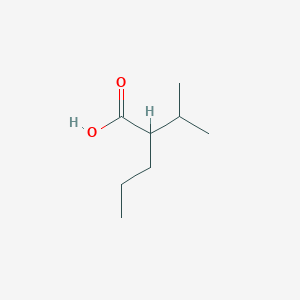


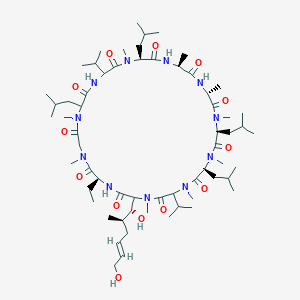
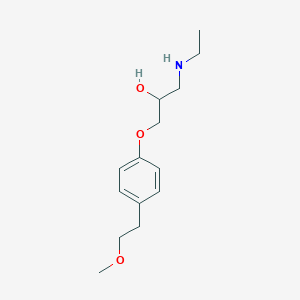

![Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B26973.png)


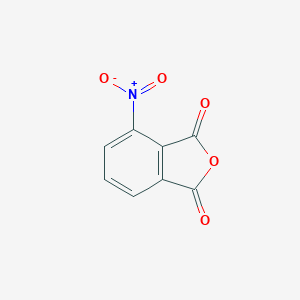
![propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B26981.png)
![(7S,9S)-9-acetyl-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B26983.png)